N-(4-chlorophenyl)-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Overview
Description
N-(4-chlorophenyl)-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide (phew, that’s a mouthful!) belongs to the class of benzoxadiazocines. Let’s break it down:
Structure: It features a complex fused ring system with a benzoxadiazocine core.
Functional Groups: The compound contains a chlorophenyl group, a nitro group, and a thioxo carbonyl group.
Properties: It’s a solid with a melting point around 199-200°C.
Preparation Methods
Synthetic Routes::
Condensation Reaction: Start with 4-chloroaniline and 2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylic acid. React them under suitable conditions to form the amide bond.
Industrial Production: While not widely produced industrially, research labs synthesize it using similar methods.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents: Sodium borohydride (for nitro reduction), acyl chlorides (for amide formation), and Lewis acids (for cyclization).
Major Products: The reduced amino derivative and various substituted benzoxadiazocines.
Scientific Research Applications
Medicine: Researchers explore its potential as an anti-inflammatory and analgesic agent.
Chemistry: It serves as a building block for more complex molecules.
Industry: Limited industrial applications, but its unique structure sparks interest.
Mechanism of Action
Targets: It likely interacts with proteins or enzymes involved in inflammation pathways.
Pathways: Further studies needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Uniqueness: Its intricate structure sets it apart.
Similar Compounds: Explore related benzoxadiazocines for comparison.
Properties
Molecular Formula |
C18H15ClN4O4S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-9-methyl-4-nitro-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C18H15ClN4O4S/c1-18-14(16(24)20-10-4-2-9(19)3-5-10)15(21-17(28)22-18)12-8-11(23(25)26)6-7-13(12)27-18/h2-8,14-15H,1H3,(H,20,24)(H2,21,22,28) |
InChI Key |
SPDNQJKWBRBGCH-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=S)N2)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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